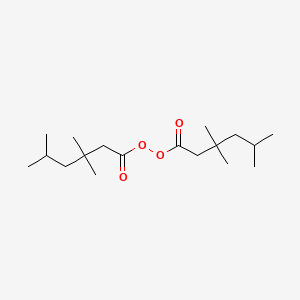![molecular formula C24H23F2NO2 B14355774 N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide CAS No. 90276-69-0](/img/structure/B14355774.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two fluorophenyl groups attached to a butyl chain, which is further connected to a methoxybenzamide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Butyl Chain: The butyl chain with two fluorophenyl groups can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 4-fluorobenzene with a suitable butylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The resulting bis(4-fluorophenyl)butyl compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its biological activity.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent compound in biological systems.
Comparación Con Compuestos Similares
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide can be compared with other similar compounds such as:
Lidoflazine: A compound with a similar butyl chain and fluorophenyl groups but different functional groups attached.
Fluspirilene: Another compound with fluorophenyl groups but a different core structure.
Pimozide: Shares the diphenylbutylpiperidine structure but has different substituents.
Propiedades
Número CAS |
90276-69-0 |
|---|---|
Fórmula molecular |
C24H23F2NO2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[4,4-bis(4-fluorophenyl)butyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23F2NO2/c1-29-23-7-3-2-5-22(23)24(28)27-16-4-6-21(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h2-3,5,7-15,21H,4,6,16H2,1H3,(H,27,28) |
Clave InChI |
IGDURTBACHWDBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
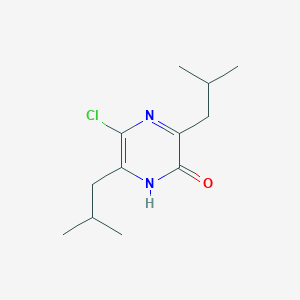
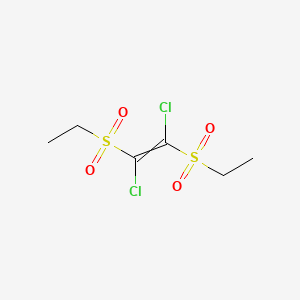
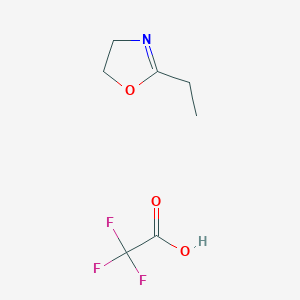
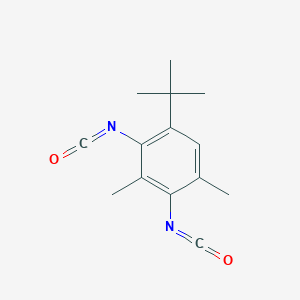
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)


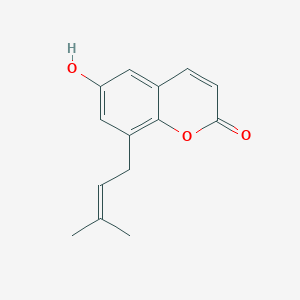
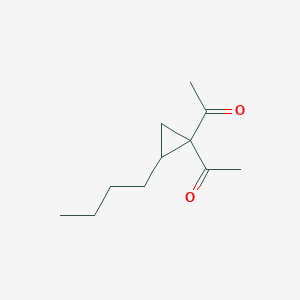
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
